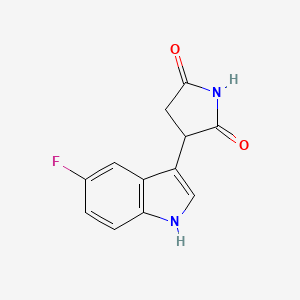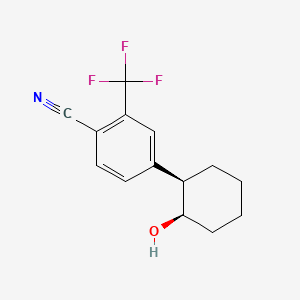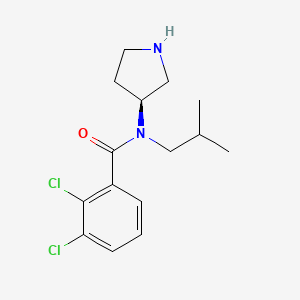![molecular formula C14H15NO2S2 B1679750 (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1558598-41-6](/img/structure/B1679750.png)
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Übersicht
Beschreibung
PFM01 is a nuclease-specific MRE11 inhibitor. PFM01 targets MRE11 at a site near the dimer interface, distinct from that occupied by Mirin and PFM39 to allow disruption of the ssDNA-binding groove and selective inhibition against MRE11 endo-, but not exo-, nuclease activity. MRE11 within the MRE11-RAD50-NBS1 (MRN) complex acts in DNA double-strand break repair (DSBR), detection, and signaling.
Wissenschaftliche Forschungsanwendungen
Inhibition of Mre11 Endonuclease Activity
PFM01 is known to inhibit the endonuclease activity of the double-strand break repair protein Mre11 . This protein plays a crucial role in the repair of DNA double-strand breaks, a common type of DNA damage .
Reduction of Chromosomal Breaks
PFM01 has been found to decrease the number of chromosomal breaks in 1BR3 fibroblasts induced by knockdown of BRCA2 . This suggests that PFM01 could potentially be used in research related to genetic disorders and cancer .
Modulation of DNA Repair Mechanisms
PFM01 has been shown to reduce homologous recombination-mediated DNA repair in DR-GFP U2OS cells . Homologous recombination is a major pathway for repairing double-strand breaks in DNA .
Enhancement of Non-Homologous End-Joining (NHEJ)
In addition to reducing homologous recombination, PFM01 enhances DNA repair mediated by non-homologous end-joining (NHEJ) in H1299 dA3 cells . NHEJ is another key pathway for repairing double-strand breaks in DNA .
Potential Applications in Cancer Research
Given its effects on DNA repair mechanisms, PFM01 could have potential applications in cancer research . For instance, it could be used to study the role of DNA repair pathways in cancer development and treatment .
Biochemical Research
PFM01 is classified as a biochemical, which means it can be used in various types of biochemical research . This could include studies on enzyme function, protein structure, cell signaling pathways, and more .
Wirkmechanismus
Target of Action
PFM01 primarily targets the MRE11 endonuclease .
Mode of Action
PFM01 acts as an inhibitor of MRE11 endonuclease activity . By inhibiting MRE11, PFM01 can regulate the repair of DNA double-strand breaks (DSBs). Specifically, it can modulate the balance between two major DSB repair pathways: nonhomologous end-joining (NHEJ) and homologous recombination (HR) .
Biochemical Pathways
The inhibition of MRE11 by PFM01 impacts the cellular response to DNA DSBs. Under normal conditions, the MRN complex initiates the repair of DSBs through the HR pathway. When mre11 is inhibited by pfm01, the balance shifts towards the nhej pathway . This shift can have significant implications for cellular processes and responses to DNA damage.
Result of Action
By shifting the balance of DSB repair towards NHEJ, PFM01 can influence cellular responses to DNA damage. For instance, it has been shown to rescue the repair defect in certain primary cells and diminish the formation of RAD51 foci, a marker of HR . These effects could potentially influence cell survival and genomic stability, particularly in the context of DNA-damaging treatments or conditions.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPURHDUTZUYAFI-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



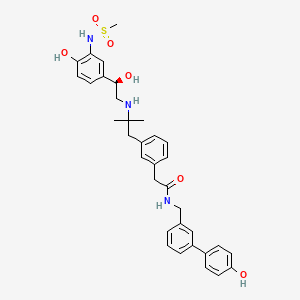



![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)
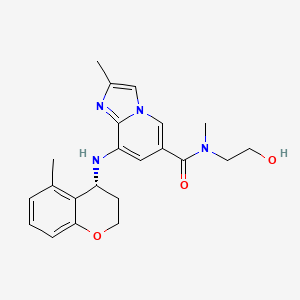
![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
